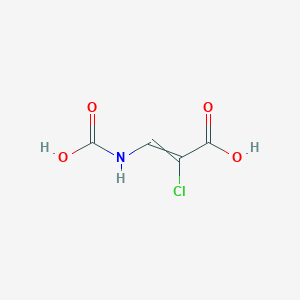
3-(Carboxyamino)-2-chloroprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxyamino)-2-chloroprop-2-enoic acid is an organic compound characterized by the presence of a carboxyamino group and a chlorine atom attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyamino)-2-chloroprop-2-enoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxyamino)-2-chloroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Carboxyamino)-2-chloroprop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Carboxyamino)-2-chloroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Carboxyamino)-2-chloroprop-2-enoic acid include:
3-Chloropropanoic acid: A simpler analog with a similar structure but lacking the carboxyamino group.
2-Chloropropanoic acid: Another analog with the chlorine atom positioned differently on the carbon chain.
3-(Carboxyamino)-2-bromoprop-2-enoic acid: A bromine analog that shares similar chemical properties but with different reactivity due to the presence of bromine instead of chlorine.
Uniqueness
The presence of both a carboxyamino group and a chlorine atom allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
61212-16-6 |
|---|---|
Molecular Formula |
C4H4ClNO4 |
Molecular Weight |
165.53 g/mol |
IUPAC Name |
3-(carboxyamino)-2-chloroprop-2-enoic acid |
InChI |
InChI=1S/C4H4ClNO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10) |
InChI Key |
CJOMMINXNANDOL-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)Cl)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















